molecular formula C17H14N2O4 B11705485 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide

Cat. No.: B11705485
M. Wt: 310.30 g/mol
InChI Key: QEVWLKDKDTZDBQ-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide is a complex organic compound that features a phthalimide moiety linked to a hydroxyphenyl group via a propanamide chain. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.

    Attachment of the Propanamide Chain: The phthalimide intermediate is then reacted with a suitable propanamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.

    Introduction of the Hydroxyphenyl Group: The final step involves the reaction of the intermediate with a hydroxyphenyl derivative, typically under acidic or basic conditions to facilitate the coupling.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, research may focus on the compound’s pharmacological properties, including its ability to interact with specific biological targets and pathways.

Industry

Industrially, such compounds may be used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may play a role in binding to these targets, while the hydroxyphenyl group may contribute to the compound’s overall activity through hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-(2-hydroxyphenyl)phthalimide share structural similarities.

    Hydroxyphenyl Amides: Compounds such as N-(2-hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)benzamide are also similar.

Uniqueness

What sets 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide apart is its unique combination of the phthalimide and hydroxyphenyl groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)propanamide

InChI

InChI=1S/C17H14N2O4/c20-14-8-4-3-7-13(14)18-15(21)9-10-19-16(22)11-5-1-2-6-12(11)17(19)23/h1-8,20H,9-10H2,(H,18,21)

InChI Key

QEVWLKDKDTZDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3O

Origin of Product

United States

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